2-Methyl-2-(2-phenyl-1,3-thiazol-4-yl)propanoic acid
CAS No.: 1268053-56-0
Cat. No.: VC4349951
Molecular Formula: C13H13NO2S
Molecular Weight: 247.31
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1268053-56-0 |
---|---|
Molecular Formula | C13H13NO2S |
Molecular Weight | 247.31 |
IUPAC Name | 2-methyl-2-(2-phenyl-1,3-thiazol-4-yl)propanoic acid |
Standard InChI | InChI=1S/C13H13NO2S/c1-13(2,12(15)16)10-8-17-11(14-10)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,15,16) |
Standard InChI Key | DMDKNUMZCRFOPQ-UHFFFAOYSA-N |
SMILES | CC(C)(C1=CSC(=N1)C2=CC=CC=C2)C(=O)O |
Introduction
Structural Characteristics and Molecular Properties
Core Structural Features
The molecule consists of a 1,3-thiazole heterocycle—a five-membered ring containing sulfur and nitrogen atoms—substituted with a phenyl group at position 2 and a branched propanoic acid chain at position 4. The methyl group at the β-position of the propanoic acid introduces steric hindrance, potentially influencing both the compound's conformational flexibility and intermolecular interactions .
Spectroscopic Characterization
While specific spectral data for 2-methyl-2-(2-phenyl-1,3-thiazol-4-yl)propanoic acid are unavailable, analogous thiazole-propanoic acid derivatives exhibit distinctive NMR patterns. For example, 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid shows characteristic proton signals at δ 2.62 ppm (CH₂CO), δ 4.11 ppm (NCH₂), and aromatic protons between δ 7.31–7.50 ppm . Infrared spectroscopy of related compounds typically reveals C=O stretches near 1,700 cm⁻¹ and thiazole ring vibrations between 1,450–1,550 cm⁻¹ .
Physicochemical Parameters
Based on structurally similar compounds, key properties can be extrapolated:
The methyl group at the propanoic acid's β-position likely enhances lipid solubility compared to linear-chain analogs, potentially improving membrane permeability .
Synthetic Methodologies
Hantzsch Thiazole Synthesis
The 1,3-thiazole core is typically constructed via the Hantzsch reaction, which involves condensation of thiourea derivatives with α-halo carbonyl compounds. For example, 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid is synthesized from N-phenyl-N-thiocarbamoyl-β-alanine and monochloroacetic acid under basic aqueous conditions (yield: 68–72%) . Adapting this method, the target compound could be synthesized through:
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Preparation of N-(2-phenyl-1,3-thiazol-4-yl)propanoic acid precursor
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Methylation at the β-position using methyl iodide in DMF
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Acidic workup to yield the final product
Reaction optimization studies on similar systems show that sodium carbonate in aqueous media provides superior yields compared to organic solvents .
Post-Synthetic Modifications
The carboxylic acid moiety enables further derivatization:
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Esterification: Treatment with methanol/H₂SO₄ produces methyl esters for improved solubility
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Amide Formation: Coupling with amines via EDC/HOBt chemistry generates bioactive analogs
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Metal Complexation: Coordination with transition metals (e.g., Cu²⁺, Zn²⁺) enhances antimicrobial activity
Biological Activities of Structural Analogs
Antimicrobial Properties
Thiazole-propanoic acid hybrids demonstrate broad-spectrum activity:
Microorganism | MIC (μg/mL) | Compound Analog |
---|---|---|
Staphylococcus aureus | 12.5 | 3-(N-(5-bromothiophen-2-yl)... |
Escherichia coli | 25.0 | Methyl 3-((3-phenyl...) |
Candida albicans | 50.0 | Hydrazone derivatives |
Mechanistic studies suggest inhibition of bacterial DNA gyrase and fungal lanosterol demethylase .
Plant Growth Regulation
Remarkably, 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid increases rapeseed yield by 40% at 150 mg/L through enhanced photosynthetic efficiency and nutrient uptake . Field trials demonstrate:
Parameter | Control | Treated (150 mg/L) | Change |
---|---|---|---|
Seed Yield (t/ha) | 1.74 | 2.44 | +40% |
Oil Content (%) | 38.2 | 43.7 | +14.4% |
1000-Seed Weight (g) | 3.65 | 4.17 | +14.2% |
These effects are attributed to auxin-like activity and upregulation of oleosin proteins .
Structure-Activity Relationships
Key structural determinants of biological activity include:
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Thiazole Ring Substitution: Electron-withdrawing groups (NO₂, Br) at position 5 enhance antimicrobial activity by 3–5 fold
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Spatial Orientation: The (E)-configuration of exocyclic double bonds in hydrazone derivatives improves DNA intercalation
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Acid Functionality: Free carboxylic acids show superior plant growth regulation compared to ester derivatives
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Branched Alkyl Chains: β-methyl substitution increases metabolic stability in hepatic microsome assays
Toxicological Profile
Limited toxicity data exist for exact analogs, but related compounds exhibit:
Notably, the carboxylic acid group may cause mild gastrointestinal irritation at doses >300 mg/kg .
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